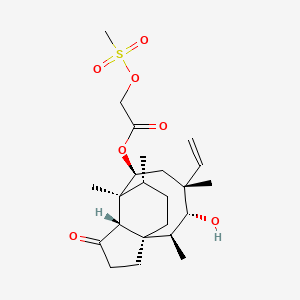

Pleuromutilin-22-mesylate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

60924-38-1 |

|---|---|

Molekularformel |

C23H36O7S |

Molekulargewicht |

456.6 g/mol |

IUPAC-Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate |

InChI |

InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14-,15+,17-,19+,20+,21-,22+,23+/m1/s1 |

InChI-Schlüssel |

IKVZCNHNKCXZHZ-PQZCNZKKSA-N |

SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |

Isomerische SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |

Kanonische SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |

Andere CAS-Nummern |

60924-38-1 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Molecular Mechanism of Antimicrobial Action

Ribosomal Target Interaction and Inhibition of Bacterial Protein Synthesis

The primary target of pleuromutilins is the 50S subunit of the bacterial ribosome. wikipedia.orgasm.org By binding to a specific site on this subunit, they effectively stall protein production, leading to the cessation of bacterial growth and proliferation.

Pleuromutilins exert their antibacterial effect by binding to the peptidyl transferase center (PTC), a critical region within the 50S ribosomal subunit. nih.govasm.orgresearchgate.netnih.gov The PTC is responsible for catalyzing peptide bond formation, the fundamental step in protein chain elongation. The binding of the pleuromutilin (B8085454) molecule within the PTC physically obstructs the correct positioning of transfer RNA (tRNA) molecules at the acceptor (A-site) and donor (P-site). nih.govresearchgate.netnih.gov This interference prevents the transfer of the growing peptide chain from the P-site tRNA to the aminoacyl-tRNA in the A-site, thereby inhibiting peptide bond formation and halting protein synthesis. nih.govasm.orgnih.gov Crystallographic studies show the tricyclic core of the antibiotic settles into a pocket at the A-site, while its C14 side chain extension protrudes toward the P-site, effectively blocking both crucial locations. researchgate.netnih.govnih.gov

The binding of pleuromutilins to the PTC is a highly specific interaction stabilized by a network of chemical contacts with nucleotides of the 23S rRNA, which is a component of the 50S subunit. nih.gov The tricyclic mutilin (B591076) core primarily engages in hydrophobic interactions, van der Waals forces, and hydrogen bonds with nucleotides in domain V of the 23S rRNA. nih.govresearchgate.net Key nucleotides involved in anchoring the drug include A2503, U2504, G2505, U2506, C2452, and U2585. nih.gov Specifically, a hydrogen bond often forms between the hydroxyl group at the C11 position of the pleuromutilin core and nucleotides G2505 or A2503. nih.gov The essential keto group of the molecule also forms a hydrogen bond network with G2061. nih.govpnas.orgresearchgate.net While the core interactions are well-defined, the C14 side chain extension makes fewer, primarily hydrophobic, contacts with the ribosome, which allows for variability in this part of the molecule among different pleuromutilin derivatives. nih.govpnas.org

Table 1: Key Ribosomal Nucleotides Interacting with the Pleuromutilin Core

| Nucleotide | Type of Interaction | Reference |

|---|---|---|

| A2503 | Hydrogen Bond, Hydrophobic | nih.gov |

| U2504 | Hydrophobic | nih.gov |

| G2505 | Hydrogen Bond, Hydrophobic | nih.govnih.gov |

| U2506 | Hydrophobic | nih.govnih.gov |

| C2452 | Hydrophobic | nih.gov |

| U2585 | Hydrophobic | nih.gov |

The interaction between pleuromutilins and the ribosome is not a simple lock-and-key fit but is better described by an induced-fit mechanism. nih.govpnas.org Upon initial binding of the antibiotic, the ribosome's inherent flexibility allows for significant conformational rearrangements of specific rRNA nucleotides to accommodate the drug more tightly. nih.govpnas.org The most notable changes occur in nucleotides U2506 and U2585. pnas.org U2506, in particular, moves to close the binding pocket over the bound tricyclic core of the pleuromutilin molecule. nih.govpnas.org This movement is stabilized by hydrophobic interactions with the drug and by new interactions with the repositioned U2585 nucleotide. pnas.org This induced-fit mechanism seals the binding pocket, tightens the drug's association with its target, and contributes to the potent inhibitory effect of the antibiotic class. nih.govnih.govpnas.org

Synthetic Strategies and Chemical Derivatization

Total Synthesis Approaches to the Pleuromutilin (B8085454) Core

The complex, densely functionalized 5-6-8 tricyclic ring system of pleuromutilin presents a formidable challenge to synthetic chemists. Several innovative total synthesis strategies have been developed to construct this unique diterpene core, each featuring key methodologies to overcome the inherent synthetic hurdles.

A notable strategy involves the use of a samarium(II) iodide (SmI₂)-mediated cyclization to forge the challenging eight-membered ring. This approach has been successfully employed to establish the core structure in a highly stereoselective manner. Another key transformation is the stereospecific transannular nih.govresearchgate.net-hydrogen atom transfer , which has been utilized to set the crucial C10 stereocenter. Some synthetic routes have adopted a modular approach, allowing for the preparation of not only pleuromutilin but also its epimers, such as (+)-12-epi-pleuromutilin, by introducing variations late in the synthetic sequence.

More recent advancements have introduced novel strategies such as a vinylogous Wolff rearrangement to construct the C9 quaternary center. This has been coupled with a highly diastereoselective butynylation of an α-quaternary aldehyde to form the C14 secondary alcohol. These newer platforms for the total synthesis of pleuromutilins provide access to a diverse range of derivatives with modifications at both skeletal and peripheral positions, which are often inaccessible through semi-synthesis. The challenges associated with the de novo construction of the decahydro-3a,9-propanocyclopenta nih.govannulene skeleton have spurred the development of these flexible and general synthetic routes, enabling the exploration of a wider chemical space for this important class of antibiotics.

Semi-Synthetic Modification via Pleuromutilin-22-mesylate Intermediate

The C-22 primary hydroxyl group of the glycolic ester side chain of pleuromutilin offers a convenient handle for semi-synthetic modifications. Activation of this hydroxyl group as a mesylate provides a versatile intermediate, this compound, which is amenable to a wide range of nucleophilic substitution reactions, enabling the introduction of diverse side chains and the synthesis of novel pleuromutilin analogues.

Selective Generation of the Mesylate at the C-22 Hydroxyl Position

The selective mesylation of the primary C-22 hydroxyl group in the presence of the secondary C-11 hydroxyl group is a critical step in the semi-synthetic modification of pleuromutilin. This selectivity is achieved by exploiting the inherent steric and electronic differences between the primary and secondary alcohols.

The reaction is typically carried out using methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (B128534) (Et₃N) or pyridine, in an aprotic solvent like dichloromethane (B109758) (DCM). The less sterically hindered primary hydroxyl group at C-22 reacts preferentially with the bulky mesylating agent. Careful control of reaction conditions, such as temperature and stoichiometry of reagents, is crucial to minimize the formation of the di-mesylated product. While tosylation at the C-22 position is also a common activation strategy, selective mesylation can be achieved under controlled conditions, providing a good leaving group for subsequent nucleophilic substitution reactions.

Table 1: Reaction Conditions for Mesylation of Pleuromutilin

| Reagent | Base | Solvent | Temperature | Outcome |

| Methanesulfonyl chloride (MsCl) | Triethylamine (Et₃N) or Pyridine | Dichloromethane (DCM) | 0 °C to room temperature | Selective formation of this compound |

Nucleophilic Substitution Reactions for Side Chain Diversification at C-22

This compound serves as an excellent electrophile for a variety of nucleophiles, allowing for the introduction of a wide array of functional groups and linkers at the C-22 position. This strategy has been extensively used to synthesize libraries of pleuromutilin analogues with modified pharmacokinetic and pharmacodynamic properties.

Thiol Nucleophiles: One of the most successful modifications involves the introduction of a thioether linkage at the C-22 position. Reaction of this compound (or the corresponding tosylate) with various thiols in the presence of a base leads to the formation of thioether analogues. This modification has been shown to significantly enhance the antibacterial activity of pleuromutilin derivatives.

Amine Nucleophiles: A diverse range of amine nucleophiles, including primary and secondary amines, as well as heterocyclic amines like piperazine (B1678402), have been successfully coupled to the pleuromutilin scaffold via the C-22 mesylate. These reactions are typically carried out in the presence of a base to neutralize the generated methanesulfonic acid. The introduction of basic amine functionalities can improve the aqueous solubility and pharmacokinetic profile of the resulting analogues.

Azide (B81097) Nucleophiles: The substitution of the mesylate group with an azide ion, typically using sodium azide, provides an azido-functionalized pleuromutilin derivative. This azide intermediate is a versatile precursor for the introduction of triazole-containing linkers via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".

Table 2: Examples of Nucleophilic Substitution Reactions at C-22

| Nucleophile | Resulting Linkage | Key Features |

| Thiols (R-SH) | Thioether (-S-R) | Often leads to enhanced antibacterial activity. |

| Amines (R₂NH) | Amine (-NR₂) | Can improve solubility and pharmacokinetic properties. |

| Sodium Azide (NaN₃) | Azide (-N₃) | Precursor for triazole synthesis via click chemistry. |

Diverse Linker Chemistries for Pleuromutilin Analogues

Thioether Linkers: As mentioned previously, the thioether linkage is a cornerstone of many potent pleuromutilin antibiotics. This flexible and stable linker allows for the attachment of a wide range of side chains.

Amine and Amide Linkers: Amine-based linkers, particularly those incorporating a piperazine moiety, have been extensively investigated. The piperazine ring can act as a versatile scaffold for further derivatization. Amide linkers have also been employed to connect various functionalities to the pleuromutilin core.

Triazole Linkers: The use of click chemistry to introduce 1,2,3-triazole linkers has emerged as a powerful strategy for the rapid synthesis of diverse pleuromutilin analogues. The triazole ring is a stable, aromatic, and polar moiety that can participate in hydrogen bonding and dipole interactions within the ribosomal binding pocket.

Carbamate Linkers: Carbamate functionalities have also been incorporated as linkers in pleuromutilin derivatives, offering another option for connecting different chemical entities to the core structure.

Oligoethylene Glycol (OEG) Linkers: To improve water solubility and biocompatibility, oligoethylene glycol chains have been utilized as linkers. These flexible, hydrophilic linkers can be attached to the C-22 position through a thioether bond.

Approaches to Modifying the Pleuromutilin Tricyclic Core

While the majority of derivatization efforts have focused on the C-14 side chain, modifications of the tricyclic core of pleuromutilin have also been explored to investigate structure-activity relationships and to develop analogues with novel properties. These modifications are often more synthetically challenging and are typically pursued through total synthesis or more complex semi-synthetic routes.

One notable core modification is the epimerization at the C-12 position . This has been shown to lead to derivatives with an altered spectrum of activity. Other approaches have focused on the removal of one or more of the methyl groups from the tricyclic scaffold to create simplified analogues.

More drastic modifications have included ring contraction of the six- or eight-membered rings of the core. Furthermore, cleavage of the cyclopentanone (B42830) ring has been investigated to produce simplified bicyclic analogues that retain antibacterial activity. These studies on core-modified pleuromutilins provide valuable insights into the minimal structural requirements for biological activity and open up new avenues for the design of novel antibiotic scaffolds. Total synthesis platforms are particularly valuable for accessing these core-modified structures, which are generally inaccessible through semi-synthetic methods starting from the natural product.

Structure Activity Relationship Sar Studies of Pleuromutilin Derivatives

Impact of C-14 Side Chain Modifications on Antibacterial Activity

The C-14 side chain, which extends from the C-22 position of the tricyclic mutilin (B591076) core, plays a critical role in the interaction with the bacterial ribosome. frontiersin.orgmdpi.com Modifications to this side chain have proven to be the most effective strategy for enhancing antibacterial activity and optimizing pharmacological properties. mdpi.comnih.govnih.gov

A recurring and crucial structural feature in highly potent pleuromutilin (B8085454) derivatives is the presence of a thioether group within the C-14 side chain. mdpi.comnih.gov SAR studies have consistently demonstrated that incorporating a thioether moiety significantly enhances antibacterial efficacy. frontiersin.orgmdpi.com This linkage is a cornerstone in the design of many successful pleuromutilin antibiotics. nih.govresearchgate.net The introduction of a thioether-containing side chain at the C-22 position of pleuromutilin leads to derivatives with superior Minimum Inhibitory Concentration (MIC) values compared to analogues lacking this feature. nih.gov For instance, research into novel derivatives has shown that those with a thioacetyl moiety attached to various terminal groups exhibit potent activity against Gram-positive pathogens, including resistant strains. acs.orgnih.gov

| Compound | Terminal Group on Thioether Side Chain | MIC (μg/mL) vs. S. aureus ATCC 29213 | MIC (μg/mL) vs. MRSA N315 |

|---|---|---|---|

| Compound 52 acs.org | 3-aminopyridine-5-yl | 0.063 | 0.063 |

| Compound 55 acs.org | 3-aminopyridine-6-yl | 0.031 | 0.063 |

| Compound 110 acs.orgnih.gov | 5-((4-hydroxylpiperidin-1-yl)acetamido)pyridin-3-yl | 0.125 | 0.125 |

The antibacterial activity of pleuromutilin derivatives is dramatically enhanced by the combination of a thioether group and a basic nitrogen functionality in the C-14 side chain. mdpi.comnih.govnih.gov Early SAR studies revealed that incorporating a tertiary amino group into the side chain resulted in derivatives with MIC values more than 10 times better than the parent pleuromutilin. nih.gov This principle guided the development of tiamulin (B153960), which features a diethylaminoethyl group attached to the thioacetyl side chain. nih.gov The presence of a basic group is a common characteristic among the most potent pleuromutilin derivatives, contributing to their strong interaction with the ribosomal target. nih.gov

Further optimization of the C-14 side chain has involved the introduction of various heterocyclic and polyamine moieties. Incorporating heteroaromatic rings containing polar groups can significantly improve antibacterial activity. nih.govmdpi.com A wide array of heterocyclic systems, such as pyrimidines, 1,3,4-thiadiazoles, benzimidazoles, and piperazines, have been successfully used to generate potent derivatives. nih.govmdpi.commdpi.com For example, derivatives with a piperazinyl urea (B33335) linkage have demonstrated broad-spectrum antibacterial activity, with some compounds showing 8-fold greater potency against MRSA than tiamulin. nih.gov Similarly, compounds bearing a substituted pyrimidine (B1678525) ring have shown excellent activity against resistant pathogens like MRSA and vancomycin-resistant Enterococcus (VRE). mdpi.com

The incorporation of polyamine chains at the C-14 position has also been explored as a strategy to broaden the spectrum of activity, particularly against Gram-negative bacteria. nih.gov

| Compound | Terminal Heterocyclic Group | MIC (μg/mL) vs. MRSA ATCC 33591 | MIC (μg/mL) vs. MRSA ATCC 43300 |

|---|---|---|---|

| Compound 6p nih.gov | Piperazinyl urea with 4-nitro benzyl | 0.125 | - |

| Compound 3a mdpi.com | 2-Amino-4,6-dimethyl-pyrimidine | - | 0.125 |

| Compound 64 nih.gov | 1,2,3-triazole with 4-nitrophenyl piperazine (B1678402) | 0.5 | - |

| Tiamulin nih.gov | (Reference) | 1 | - |

Role of C-22 Modifications in Antimicrobial Potency

The C-22 position of the mutilin core, a secondary hydroxyl group, is the primary attachment point for the activity-enhancing side chains. The nature of the linkage at this position and the direct attachment of different functionalities are critical determinants of antimicrobial potency.

The vast majority of potent, semi-synthetic pleuromutilin derivatives feature a side chain connected to the C-22 position via an ester linkage, specifically a glycolic acid ester. nih.gov This ester carbonyl group is known to form crucial hydrogen bonds with residues in the peptidyl transferase center of the ribosome, anchoring the side chain and contributing to the inhibitory activity. frontiersin.orgmdpi.com While the ester linkage is predominant, modifications exploring other linkages have been investigated to modulate the compound's chemical properties.

Replacing the traditional thioether-containing ester side chain with functionalities linked directly through a nitrogen atom at the C-22 position represents a significant structural deviation. nih.gov Studies on such analogues have shown variable but promising results. The introduction of simple C-22-substituted amino esters or diamines can yield compounds with good activity against Staphylococcus aureus and MRSA. nih.govdntb.gov.ua

More profound effects on the antibacterial spectrum have been observed with the incorporation of longer-chain triamines or polyamines at the C-22 position. nih.gov These modifications can confer activity against Gram-negative bacteria, such as Escherichia coli, which are typically not susceptible to pleuromutilins. nih.govnih.gov This suggests that the introduction of multiple basic amine groups at this position can alter the drug's transport properties, potentially overcoming efflux pump-mediated resistance in Gram-negative organisms. nih.gov For example, a spermine–pleuromutilin analogue showed activity against both S. aureus and E. coli. nih.gov

| Compound | C-22 Modification | MIC (μM) vs. S. aureus ATCC 25923 | MIC (μM) vs. E. coli ATCC 25922 |

|---|---|---|---|

| Compound 18 nih.gov | N,N-diethylethylenediamine | 12.5 | >100 |

| Compound 30 nih.gov | Triamine chain | 13.4 | 13.4 |

| Compound 31 nih.gov | Spermine (polyamine) | 6.1 | 6.1 |

Structure-Activity Relationships of Tricyclic Core Modifications

In general, modifications to the tricyclic core of pleuromutilin have been found to be less effective in significantly improving antibacterial activity compared to the extensive variations possible at the C-14 side chain. mdpi.com The core structure appears to be crucial for the fundamental binding interaction with the bacterial ribosome.

C-11 and C-12 Modifications

The hydroxyl group at the C-11 position and the adjacent C-12 position of the pleuromutilin core are important for its antibacterial activity. The C-11 hydroxyl group, in particular, is positioned to form a critical hydrogen bond with the G-2505 phosphate (B84403) in the bacterial ribosome, contributing to the binding affinity of the molecule. nih.gov

Studies have shown that the absence of the C-11 hydroxyl group can negatively impact the antibacterial potency of pleuromutilin congeners. researchgate.net However, strategic modifications at the C-12 position have led to the development of so-called "extended spectrum pleuromutilins" (ESPs). These derivatives exhibit increased activity against Enterobacteriaceae, a family of Gram-negative bacteria that are typically resistant to pleuromutilins. nih.gov This suggests that while the core scaffold is vital, targeted alterations can modulate the spectrum of activity.

| Compound | Modification | Organism | MIC (µg/mL) |

|---|---|---|---|

| Pleuromutilin | -OH at C-11 | S. aureus | 0.25 - 1 |

| 11-Deoxy-pleuromutilin | -H at C-11 | S. aureus | > 16 |

| ESP Derivative 1 | C-12 Modification | E. coli | 4 - 16 |

| ESP Derivative 2 | C-12 Modification | K. pneumoniae | 8 - 32 |

C-19 and C-20 Alterations

The vinyl group at positions C-19 and C-20 of the pleuromutilin core has been a target for synthetic modifications. Photoinitiated radical addition reactions have been employed to introduce various substituents at this site, including alkyl- and aryl-thiols, as well as thiol-containing amino acids. researchgate.net

These modifications have resulted in novel semisynthetic pleuromutilin derivatives. While many of these alterations did not lead to a significant enhancement of antibacterial activity, the introduction of an N-acetyl-L-cysteine side chain at the C-19/C-20 position has been reported to improve activity against Gram-positive bacteria. researchgate.net This indicates that while the vinyl group itself may not be essential for activity, its modification can be a viable strategy for creating new analogues with potentially improved properties. Furthermore, some semisynthetic analogues that incorporate a diaminoalkane substitution at C-19 have demonstrated enhanced activity against the Gram-negative bacterium Escherichia coli, suggesting that introducing amino functionalities at this position could broaden the antibacterial spectrum. nih.gov

| Compound | Modification at C-19/C-20 | Organism | MIC (µg/mL) |

|---|---|---|---|

| Pleuromutilin | Vinyl group | S. aureus | 0.25 - 1 |

| C-19/C-20 Thiol Adduct | Alkyl-thiol addition | S. aureus | 1 - 8 |

| N-acetyl-L-cysteine Adduct | N-acetyl-L-cysteine addition | S. aureus | 0.5 - 2 |

| C-19 Diaminoalkane Derivative | Diaminoalkane substitution | E. coli | 8 - 32 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pleuromutilin Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. mdpi.com Both 2D and 3D-QSAR models have been developed for pleuromutilin derivatives to understand the structural requirements for potent antibacterial activity and to guide the design of new analogues. mdpi.com

These models have been constructed using large datasets of pleuromutilin derivatives and their corresponding minimum inhibitory concentration (MIC) values. mdpi.com The established models have demonstrated good predictive ability, with high correlation coefficients. mdpi.com For instance, 3D-QSAR models have been developed with a non-cross-validated correlation coefficient (r²) of up to 0.9836 and a cross-validated correlation coefficient (q²) of 0.7986, indicating a robust and predictive model. mdpi.com

The insights gained from QSAR studies have been instrumental in the design and synthesis of novel pleuromutilin derivatives with enhanced antibacterial activity. mdpi.com These models can identify key structural features and physicochemical properties that are either favorable or unfavorable for activity, thereby streamlining the drug discovery process. mdpi.com

Antimicrobial Spectrum and Efficacy

Activity Against Gram-Positive Pathogens

Pleuromutilin (B8085454) derivatives demonstrate potent and broad activity against a range of clinically significant Gram-positive bacteria.

Pleuromutilins exhibit robust efficacy against Staphylococcus aureus, including strains resistant to other antibiotic classes. The activity of the derivative BC-3781 was potent against a large collection of 5,527 S. aureus isolates, with a maximum inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC⁹⁰) of 0.12 µg/mL. nih.gov This efficacy was consistent across both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA) strains. nih.govnih.gov Similarly, coagulase-negative staphylococci (CoNS) are highly susceptible, with a reported MIC⁹⁰ of 0.12 µg/mL for BC-3781. nih.gov

Numerous studies on novel pleuromutilin derivatives have confirmed this potent anti-MRSA activity. One derivative, referred to as compound 9, was identified as the most active against MRSA with an MIC of 0.06 µg/mL. nih.gov Another derivative, PL-W, demonstrated an even lower MIC of 0.03125 µg/mL against MRSA. nih.gov A newly synthesized derivative, PDP, showed a remarkably low MIC of 0.008 μg/mL against MRSA and other staphylococcal species. frontiersin.org The activity of pleuromutilins extends to vancomycin-intermediate S. aureus (VISA), demonstrating their utility against challenging resistant phenotypes. nih.gov

| Pleuromutilin Derivative | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| BC-3781 | S. aureus (all) | - | 0.12 | 0.12 | nih.gov |

| BC-3781 | MRSA | - | 0.12 | 0.12 | nih.gov |

| BC-3781 | CoNS | - | 0.06 | 0.12 | nih.gov |

| PDP | MRSA (clinical strains) | 0.008–0.063 | - | - | frontiersin.org |

| Compound 9 | MRSA | - | - | 0.06 | nih.gov |

| PL-W | MRSA | - | - | 0.03125 | nih.gov |

The pleuromutilin class shows excellent activity against various streptococcal species. The derivative BC-3781 was highly active against beta-hemolytic streptococci, with an MIC⁹⁰ of 0.03 µg/mL. nih.gov Its activity against viridans group streptococci was also potent, with 96.7% of isolates inhibited at ≤0.5 µg/mL. nih.gov

A key feature of this antibiotic class is its sustained efficacy against drug-resistant Streptococcus pneumoniae. Pleuromutilins are active against penicillin-resistant S. pneumoniae (PRSP) and strains resistant to other common antibiotics like macrolides and fluoroquinolones. nih.gov For the derivative lefamulin (B1674695), the MIC⁹⁰ against S. pneumoniae was reported as 0.12 µg/mL, irrespective of penicillin susceptibility.

| Pleuromutilin Derivative | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Lefamulin | S. pneumoniae | 0.06 | 0.12 | nih.gov |

| BC-3781 | Beta-hemolytic streptococci | 0.03 | 0.03 | nih.gov |

The activity of pleuromutilins against enterococci is species-dependent. Potent activity is observed against Enterococcus faecium, including vancomycin-resistant strains (VRE). nih.gov Research has demonstrated a collateral sensitivity where vancomycin (B549263) resistance in E. faecium is associated with a significant increase in susceptibility to pleuromutilins like lefamulin. researchgate.net For the derivative BC-3781, 97.0% of vancomycin-resistant E. faecium isolates were inhibited at concentrations of ≤1 μg/ml. nih.gov

In contrast, pleuromutilins generally exhibit no relevant activity against Enterococcus faecalis. nih.gov

| Pleuromutilin Derivative | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| BC-3781 | E. faecium | 0.12 | 4 | nih.gov |

| Lefamulin | E. faecalis | No relevant activity | nih.gov |

Efficacy Against Atypical Bacteria and Mycoplasmas

Pleuromutilins demonstrate potent activity against atypical pathogens that are common causes of respiratory infections and lack a cell wall, rendering beta-lactam antibiotics ineffective. This includes strong efficacy against Mycoplasma pneumoniae, Chlamydophila pneumoniae, and Legionella pneumophila. nih.govnih.gov

The derivative lefamulin has shown excellent in vitro activity against macrolide-resistant M. pneumoniae. mdpi.com A novel derivative, compound 16C, also possessed robust anti-mycoplasma activity, with MIC values lower than control antibiotics. nih.govfrontiersin.org Studies on Ureaplasma species and Mycoplasma hominis confirm the broad efficacy of this class, with lefamulin showing high susceptibility against these organisms. mdpi.com

| Pleuromutilin Derivative | Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

|---|---|---|---|---|

| BC-3781 | Mycoplasma pneumoniae | 0.006 | 0.006 | nih.gov |

| BC-3781 | Chlamydophila pneumoniae | 0.02 | 0.04 | nih.gov |

| BC-3781 | Legionella pneumophila | 0.06 | 0.5 | nih.gov |

| Lefamulin | Mycoplasma hominis | 0.06 | 0.12 | mdpi.com |

| Lefamulin | Ureaplasma spp. | 0.25 | 1 | mdpi.com |

Activity Against Fastidious Gram-Negative Organisms (e.g., Haemophilus influenzae, Moraxella catarrhalis)

While the pleuromutilin class is generally not effective against Enterobacteriaceae due to efflux pump mechanisms, it possesses significant activity against fastidious Gram-negative bacteria that are common respiratory pathogens. nih.gov This includes potent efficacy against Haemophilus influenzae and Moraxella catarrhalis. nih.gov The activity of lefamulin against H. influenzae is not affected by beta-lactamase production.

| Pleuromutilin Derivative | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Lefamulin | Haemophilus influenzae | 0.5 | 1 | nih.gov |

| Lefamulin | Moraxella catarrhalis | 0.06 | 0.12 | nih.gov |

Activity Against Mycobacterial Species (e.g., Mycobacterium tuberculosis, Mycobacterium avium complex)

Recent research has highlighted the potential of pleuromutilin derivatives as antimycobacterial agents. Although studies are limited compared to other bacterial classes, specific analogues have demonstrated promising activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov One derivative, UT-800, was found to be effective against both replicating and non-replicating (dormant) Mtb, with MIC values of 0.83 µg/mL and 1.20 µg/mL, respectively. nih.govnih.gov This activity against dormant bacilli is a particularly valuable attribute for potential tuberculosis therapies.

| Pleuromutilin Derivative | Organism | Condition | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| UT-800 | Mycobacterium tuberculosis | Replicating | 0.83 | nih.govnih.gov |

| UT-800 | Mycobacterium tuberculosis | Non-replicating | 1.20 | nih.govnih.gov |

Synergy Studies with Other Antimicrobial Agents

The exploration of antimicrobial synergy is a critical area of research aimed at enhancing therapeutic efficacy, combating drug resistance, and potentially reducing drug-related toxicities. While specific synergy studies focusing exclusively on Pleuromutilin-22-mesylate are not extensively documented in publicly available literature, research into the broader pleuromutilin class of antibiotics offers valuable insights into potential interactive effects with other antimicrobial agents. These studies provide a foundational understanding of the synergistic, antagonistic, or indifferent relationships that may occur when pleuromutilins are combined with antibiotics that have different mechanisms of action.

Investigations into the combined effects of various pleuromutilins, such as valnemulin, tiamulin (B153960), and retapamulin, with other antibiotics have been conducted, primarily against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov These studies are crucial for informing the potential clinical applications of combination therapies involving pleuromutilin derivatives.

A significant study evaluated the interaction of three pleuromutilins (valnemulin, tiamulin, and retapamulin) with thirteen other antibiotics that target different bacterial functions, such as protein synthesis, cell wall synthesis, DNA gyrase, and folic acid synthesis. nih.gov The interactions were assessed in vitro using standard checkerboard and time-kill assays against both methicillin-susceptible S. aureus (MSSA) and MRSA. nih.gov

The findings from these in vitro tests revealed distinct patterns of interaction:

Synergistic Effects: A consistent synergistic effect was observed when all three tested pleuromutilins were combined with tetracycline (B611298). nih.gov Synergy is defined by a fractional inhibitory concentration (FIC) index of ≤ 0.5, indicating that the combined effect of the drugs is significantly greater than their individual effects.

Antagonistic Effects: The combination of the studied pleuromutilins with ciprofloxacin (B1669076) or enrofloxacin (B1671348) resulted in antagonistic effects. nih.gov Antagonism, with an FIC index of > 4, implies that the combined antimicrobial activity is less than that of the individual agents.

Indifferent Effects: For the remaining antimicrobial agents tested, the combination with pleuromutilins showed indifferent effects, meaning the combined activity was equal to the sum of their individual effects (FIC index > 0.5 to ≤ 4). nih.gov

These in vitro findings were also supported by in vivo experiments using a Galleria mellonella infection model. The combination of pleuromutilins with tetracycline significantly improved the survival rates of S. aureus-infected larvae compared to treatment with either drug alone. nih.gov Conversely, the combination with ciprofloxacin did not show an improved survival rate, which aligns with the antagonistic effects observed in vitro. frontiersin.org

The unique mechanism of action of pleuromutilins, which involves binding to the 50S ribosomal subunit and inhibiting bacterial protein synthesis, contributes to a low probability of cross-resistance with other antibiotic classes. nih.gov This characteristic makes them promising candidates for combination therapies against multi-drug resistant pathogens.

The table below summarizes the interaction outcomes between pleuromutilins and other antimicrobial agents based on the available research.

| Antimicrobial Agent | Mechanism of Action | Interaction with Pleuromutilins |

| Tetracycline | Protein Synthesis Inhibitor (30S) | Synergy nih.gov |

| Ciprofloxacin | DNA Gyrase Inhibitor | Antagonism nih.gov |

| Enrofloxacin | DNA Gyrase Inhibitor | Antagonism nih.gov |

| Other Agents | Various | Indifference nih.gov |

Mechanisms of Antimicrobial Resistance to Pleuromutilins

Ribosomal Mutations Conferring Resistance

Alterations in the bacterial ribosome, the target of pleuromutilins, represent a primary mechanism of resistance. These changes are typically the result of spontaneous mutations in the genes encoding ribosomal RNA (rRNA) or ribosomal proteins.

Pleuromutilins bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, inhibiting protein synthesis. researchgate.net Mutations in the 23S rRNA component of this subunit can reduce the binding affinity of the drug, leading to resistance. These mutations have been identified in various bacteria and can confer resistance to multiple pleuromutilin (B8085454) derivatives.

For instance, studies on Mycoplasma gallisepticum have identified several mutations in domain V of the 23S rRNA gene associated with decreased susceptibility to tiamulin (B153960) and valnemulin. oup.com Point mutations at nucleotide positions such as 2058, 2059, 2061, 2447, and 2503 (using Escherichia coli numbering) have been documented. oup.com Similarly, research in Mycobacterium smegmatis has shown that single mutations at positions 2055, 2447, 2504, and 2572 can each confer significant resistance to valnemulin. researchgate.net These mutations can cause structural changes at the PTC, thereby reducing the binding of pleuromutilin antibiotics. researchgate.net It is noteworthy that mutations at nucleotides distant from the actual drug binding site can still confer resistance by altering the local structure of the binding pocket. researchgate.net

Mutations at position A2503G and G2505A have been shown to confer some cross-resistance to chloramphenicol, while the G2576U mutation provides high resistance to both linezolid (B1675486) and chloramphenicol, in addition to affecting pleuromutilin susceptibility. asm.org

Table 1: Documented 23S rRNA Mutations Conferring Pleuromutilin Resistance

| Nucleotide Position (E. coli numbering) | Associated Bacteria | Observed Cross-Resistance |

|---|---|---|

| 2055 | Mycobacterium smegmatis | - |

| 2058 | Mycoplasma gallisepticum | - |

| 2059 | Mycoplasma gallisepticum | - |

| 2061 | Mycoplasma gallisepticum | - |

| 2447 | Mycoplasma gallisepticum, Mycobacterium smegmatis | Other PTC-targeting antibiotics |

| 2503 | Mycoplasma gallisepticum | - |

| 2504 | Mycobacterium smegmatis | Other PTC-targeting antibiotics |

In addition to rRNA, mutations in the genes encoding large ribosomal proteins L3 and L4 (rplC and rplD genes, respectively) have been identified as a mechanism of pleuromutilin resistance. nih.gov The L3 protein, in particular, has a loop that extends into close proximity with the PTC. asm.org Mutations in this region can interfere with antibiotic binding.

Mutations in L3 have been associated with resistance to both pleuromutilins (like tiamulin) and oxazolidinones (like linezolid), whose binding sites overlap within the PTC. asm.orgnih.gov The first L3 resistance mutation in bacteria was identified in E. coli selected with tiamulin in 2003. asm.org Since then, various L3 mutations have been linked to pleuromutilin resistance in clinically relevant pathogens such as Staphylococcus aureus and Brachyspira spp. researchgate.netasm.org While mutations in 23S rRNA are a more common cause of resistance, alterations in L3 and L4 represent an important, albeit less frequent, mechanism. nih.govnih.gov

Table 2: Key Ribosomal Proteins Implicated in Pleuromutilin Resistance

| Ribosomal Protein | Gene | Role in Resistance |

|---|---|---|

| L3 | rplC | Mutations in the protein loop near the PTC can alter the drug binding site. |

Methyltransferase-Mediated Resistance (e.g., cfr)

A significant and transferable mechanism of resistance to pleuromutilins involves the enzymatic modification of the ribosomal target by a methyltransferase enzyme. The cfr (chloramphenicol-florfenicol resistance) gene encodes an rRNA methyltransferase that modifies adenine (B156593) at position A2503 of the 23S rRNA. asm.orgnih.govnih.gov

This methylation at A2503, located within the PTC, perturbs the binding of multiple classes of antibiotics that target this site. asm.orgresearchgate.net The presence of the cfr gene results in a combined resistance phenotype known as PhLOPSA, which includes resistance to Ph enicols, L incosamides, O xazolidinones, P leuromutilins, and S treptogramin A antibiotics. asm.orgnih.gov The cfr gene is particularly concerning as it is often found on plasmids, allowing for its horizontal transfer between different bacterial species and strains. nih.gov This represents the first report of a transferable resistance gene that affects both pleuromutilins and oxazolidinones. asm.orgnih.gov

Cross-Resistance Profiles with Other Antibiotic Classes

The unique mechanism of action of pleuromutilin antibiotics, which involves binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, results in a low probability of cross-resistance with other antibiotic classes that target protein synthesis or other cellular pathways. nih.govresearchgate.net Generally, pleuromutilins maintain their potency against bacteria that have developed resistance to other major antimicrobial classes, including β-lactams, macrolides, fluoroquinolones, and tetracyclines. nih.govnih.govdrugbank.com

While cross-resistance is uncommon, some mechanisms can confer resistance to multiple antibiotic classes, including pleuromutilins. oup.com The binding sites of pleuromutilins can have partial overlaps with those of lincosamides, phenicols, oxazolidinones, and streptogramin A, creating the potential for shared resistance mechanisms, although this occurs with a very low incidence. nih.gov For instance, the presence of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies a nucleotide in the 23S rRNA, can lead to cross-resistance between pleuromutilins, phenicols, lincosamides, oxazolidinones (like linezolid), and streptogramin A. oup.com

Conversely, a phenomenon known as collateral sensitivity has been observed. Studies on Enterococcus faecium have shown that the acquisition of vancomycin (B549263) resistance can lead to a significant increase in susceptibility to pleuromutilins, such as lefamulin (B1674695). nih.gov This suggests a trade-off in resistance mechanisms within the bacteria. The activity of the pleuromutilin BC-3781 against Streptococcus pneumoniae was not negatively impacted by existing resistance to penicillin, azithromycin, or clindamycin. oup.com

Table 1: Cross-Resistance and Susceptibility Profiles of Pleuromutilins

| Interacting Antibiotic Class | Cross-Resistance Status | Mechanism/Observation |

| β-Lactams | No cross-resistance | Different mechanism of action. nih.govresearchgate.net |

| Macrolides | No cross-resistance | Different binding site and mechanism of action. nih.govresearchgate.net |

| Fluoroquinolones | No cross-resistance | Different mechanism of action. nih.govresearchgate.net |

| Tetracyclines | No cross-resistance | Different mechanism of action. nih.govresearchgate.net |

| Oxazolidinones | Rare cross-resistance | Partly overlapping binding sites; cfr gene-mediated resistance. nih.govoup.com |

| Lincosamides | Rare cross-resistance | Partly overlapping binding sites; cfr gene-mediated resistance. nih.govoup.com |

| Phenicols | Rare cross-resistance | Partly overlapping binding sites; cfr gene-mediated resistance. nih.govoup.com |

| Streptogramins | Rare cross-resistance | Partly overlapping binding sites; cfr gene-mediated resistance. nih.govoup.com |

| Glycopeptides (Vancomycin) | Collateral sensitivity | Vancomycin resistance in E. faecium increases susceptibility to pleuromutilins. nih.gov |

In Vitro Resistance Selection and Spontaneous Mutation Frequencies

Pleuromutilin antibiotics demonstrate a low potential for the development of resistance in vitro. nih.gov This is characterized by very low spontaneous mutation frequencies and a slow, stepwise process of resistance development when bacteria are exposed to sub-MIC (Minimum Inhibitory Concentration) levels of the drug in multi-passage experiments. nih.govnih.govdrugbank.com

Studies investigating spontaneous mutations that confer resistance to pleuromutilins have consistently reported low frequencies. For various pleuromutilin derivatives, including lefamulin and TR-700, the spontaneous mutation frequency is typically found to be at or below 10⁻⁹, and in some cases, no stable resistant mutants could be selected even at concentrations four to eight times the MIC. nih.govoup.com For example, single-step mutation studies for the pleuromutilin TR-700 failed to detect any resistant mutants at a frequency of <1.1×10⁻⁹. oup.com

Serial passage studies, which simulate longer-term exposure, have shown that resistance to pleuromutilins develops gradually. This slow, stepwise emergence of resistance suggests that multiple mutations are necessary to achieve high-level resistance. nih.gov For instance, a 14-day passage study with TR-700 resulted in only modest elevations in the MIC, further supporting the low propensity for rapid resistance development. oup.com The primary mechanisms identified for resistance developed in vitro involve mutations in the genes encoding the 23S rRNA or the ribosomal proteins L3 and L4. nih.gov

Table 2: Spontaneous Mutation Frequencies for Pleuromutilin Resistance

| Organism | Pleuromutilin Compound | Spontaneous Mutation Frequency |

| Gram-positive pathogens | TR-700 | <1.1×10⁻⁹ |

| S. aureus, S. pneumoniae, S. pyogenes | Lefamulin | ≤10⁻⁹ |

| S. aureus, E. coli | General Pleuromutilins | ≤10⁻⁹ |

| S. aureus, S. pyogenes | Retapamulin | ≤10⁻⁹ |

Preclinical and Clinical Research of Pleuromutilin Derived Agents

Preclinical Efficacy Studies

Preclinical studies are crucial for determining the potential of new antibiotic candidates. For pleuromutilin (B8085454) derivatives, these studies have demonstrated potent antibacterial activity and efficacy in various models.

In Vitro Antibacterial Activity Assessments (Minimum Inhibitory Concentration, Minimum Bactericidal Concentration)

The in vitro activity of pleuromutilin derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. emerypharma.com

Numerous studies have highlighted the potent in vitro activity of novel pleuromutilin derivatives against a variety of bacterial strains, particularly drug-resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA). For instance, a novel derivative, referred to as PDP, exhibited a remarkably low MIC of 0.008 μg/mL against Gram-positive bacteria, which was superior to the reference drugs tiamulin (B153960) and valnemulin. frontiersin.org Another study on a series of derivatives with a piperazinyl urea (B33335) linkage found that many compounds showed high potency against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.125 μg/mL against MRSA strains. nih.gov

The ratio of MBC to MIC can provide insights into whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. For many pleuromutilin derivatives, this ratio falls within the bactericidal range against susceptible organisms. nih.gov For example, a novel derivative, Z33, was reported to have a potent bactericidal effect with MBC/MIC values of 1 to 2 for four S. aureus strains. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pleuromutilin Derivatives

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | MBC/MIC Ratio | Reference |

|---|---|---|---|---|

| PDP | MRSA | 0.008 | Not Reported | frontiersin.org |

| Compound 9 | MRSA | 0.06 | Not Reported | nih.govmdpi.com |

| Compound 6p | MRSA ATCC 33591 | 0.125 | < 4 | nih.gov |

| Z33 | S. aureus strains | Not Specified | 1 to 2 | nih.gov |

Time-Kill Kinetics

Time-kill kinetic assays provide a dynamic picture of an antibiotic's effect on bacterial growth over time. These studies help to determine whether the killing action is concentration-dependent or time-dependent. For pleuromutilin derivatives, a concentration-dependent bactericidal activity is often observed. frontiersin.org

For example, the derivative PDP demonstrated that at concentrations of 1x and 2x MIC, it slowed bacterial propagation. frontiersin.org At 4x MIC, it exhibited a sterilizing effect, and at 8x MIC, it was able to almost completely eliminate MRSA within 24 hours. frontiersin.org Similarly, another compound, 6p, achieved complete bactericidal effects against MRSA in 12 hours at a concentration of 6x MIC. nih.gov

Table 2: Time-Kill Kinetics of Pleuromutilin Derivatives against MRSA

| Compound/Derivative | Concentration | Time to Bactericidal Effect (99.9% killing) | Reference |

|---|---|---|---|

| PDP | 8x MIC | < 24 hours | frontiersin.org |

| Compound 9 | 2x MIC | 9 hours | nih.gov |

| Compound 6p | 6x MIC | 12 hours | nih.gov |

| Z33 | 2 μg/mL | 24 hours | nih.gov |

Efficacy in Animal Infection Models

The efficacy of pleuromutilin derivatives has also been evaluated in various animal infection models, which are critical for predicting clinical success. These models allow researchers to study the pharmacokinetics and pharmacodynamics of a drug in a living organism.

In a murine systemic infection model with MRSA, the derivative PDP at a dose of 20 mg/kg resulted in a 20% survival rate, which was superior to tiamulin (10% survival). frontiersin.org Another study in a neutropenic mouse thigh infection model showed that compound 9 reduced the MRSA load by approximately 1.3 log10 CFU/mL, outperforming tiamulin. nih.gov Similarly, the derivative Z33 showed a 1.358 log10 reduction in CFUs in a neutropenic thigh infection model compared to the control group. nih.gov

Advanced Pleuromutilin Analogues in Development

The promising preclinical data for various pleuromutilin derivatives has spurred the development of advanced analogues for systemic use in humans, addressing the growing threat of antibiotic resistance. nih.gov

Development of Systemic Agents for Human Use

The journey of pleuromutilins from veterinary medicine to human systemic use has been a long one. nih.gov The first pleuromutilin derivative, tiamulin, was approved for veterinary use in 1979. researchgate.net It wasn't until 2007 that a pleuromutilin, retapamulin, was approved for topical use in humans. nih.govresearchgate.net

The development of systemic agents for human use required significant chemical modifications to the original pleuromutilin structure to improve pharmacokinetic properties and ensure safety. nih.gov Lefamulin (B1674695) is a prime example of a successful development program. It is a semi-synthetic pleuromutilin antibiotic available in both intravenous (IV) and oral formulations. researchgate.netjwatch.org The development of lefamulin marked a significant milestone, as it was the first pleuromutilin antibiotic approved for systemic administration in humans. globenewswire.com

Clinical Trial Outcomes and Regulatory Approvals (e.g., Lefamulin for Community-Acquired Bacterial Pneumonia)

The clinical efficacy and safety of lefamulin were established through two pivotal Phase 3 clinical trials, LEAP 1 and LEAP 2, for the treatment of community-acquired bacterial pneumonia (CABP). jwatch.orghcplive.com

In the LEAP 1 trial, intravenous to oral lefamulin was compared to moxifloxacin (B1663623) (with or without linezolid). jwatch.orgglobenewswire.com The study demonstrated that lefamulin was non-inferior to moxifloxacin, with early clinical response rates of 87.3% for lefamulin and 90.2% for moxifloxacin. jwatch.orgglobenewswire.com

The LEAP 2 trial evaluated the efficacy of oral lefamulin against oral moxifloxacin. jwatch.org Again, lefamulin was found to be non-inferior, with early clinical response rates of 90.8% in both treatment arms. jwatch.org

Based on the positive outcomes of these trials, the U.S. Food and Drug Administration (FDA) approved both the intravenous and oral formulations of lefamulin (brand name Xenleta) in August 2019 for the treatment of CABP in adults. jwatch.orghcplive.com This approval provided a new therapeutic option for a serious and common infection. hcplive.com

Table 3: Key Clinical Trial Outcomes for Lefamulin in CABP

| Trial | Comparator | Primary Endpoint | Lefamulin Efficacy | Comparator Efficacy | Outcome | Reference |

|---|---|---|---|---|---|---|

| LEAP 1 | Moxifloxacin (+/- linezolid) | Early Clinical Response (ECR) | 87.3% | 90.2% | Non-inferiority met | jwatch.orgglobenewswire.com |

| LEAP 2 | Moxifloxacin | Early Clinical Response (ECR) | 90.8% | 90.8% | Non-inferiority met | jwatch.orgsantelog.com |

Pharmacological and Toxicological Considerations in Drug Development Research

Drug-Drug Interactions and Cytochrome P450 Inhibition Profiles

No studies detailing the drug-drug interaction potential or the Cytochrome P450 inhibition profile of Pleuromutilin-22-mesylate have been published. Research on other pleuromutilin derivatives indicates that CYP450 inhibition, particularly of the CYP3A4 enzyme, can be a characteristic of this antibiotic class. nih.govmdpi.commdpi.com For instance, the derivative azamulin (B193673) was noted for its potent inhibition of CYP3A4, which impacted its clinical development. mdpi.com However, these findings are not directly applicable to the intermediate this compound, for which no inhibitory data has been reported.

Binding Affinity Studies (e.g., Surface Plasmon Resonance, Molecular Docking)

There are no publicly available binding affinity studies for this compound. The mechanism of action for the pleuromutilin class involves binding to the peptidyl transferase center of the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis. nih.govresearchgate.net Techniques such as Surface Plasmon Resonance (SPR) and molecular docking have been utilized to investigate the binding of various pleuromutilin derivatives to the bacterial ribosome. mdpi.comresearchgate.net These studies are crucial for understanding the structure-activity relationships and optimizing the antibacterial potency of new derivatives. However, such investigations have not been reported for the intermediate compound this compound.

Due to the absence of specific research data for this compound, no data tables can be generated.

Emerging Research Avenues and Future Directions

Development of Novel Pleuromutilin (B8085454) Conjugates and Hybrid Antibiotics

The chemical reactivity of Pleuromutilin-22-mesylate serves as a gateway for the development of novel pleuromutilin conjugates and hybrid antibiotics. This strategy involves linking the pleuromutilin core to other bioactive molecules to create bifunctional agents with enhanced efficacy or novel mechanisms of action. rsc.org By reacting this compound with various nucleophiles, researchers can introduce a range of functionalities.

One promising approach is the creation of hybrid molecules that combine the ribosome-inhibiting properties of pleuromutilin with a second antibacterial agent. For instance, conjugation with molecules that disrupt other essential bacterial processes could lead to synergistic effects and a lower likelihood of resistance development. rsc.org Research has explored the synthesis of pleuromutilin-based bidentate hybrid antibiotics, such as pleuromutilin-blasticidins and pleuromutilin-azithromycins, which have shown high potency and serve as lead compounds for further development. vt.edu

Furthermore, the synthesis of conjugates designed to improve the pharmacokinetic and pharmacodynamic properties of pleuromutilins is an active area of research. For example, linking pleuromutilin to moieties that enhance solubility or cell permeability can improve drug delivery and efficacy. The versatility of this compound allows for the exploration of a vast chemical space in the design of these next-generation antibiotics.

Strategies for Overcoming Intrinsic Resistance in Gram-Negative Bacteria

A significant limitation of many pleuromutilin derivatives is their reduced activity against Gram-negative bacteria. This intrinsic resistance is largely attributed to the presence of an outer membrane that restricts drug penetration and the action of efflux pumps, such as the AcrAB-TolC system, which actively expel the antibiotic from the cell. researchgate.net Derivatives synthesized from this compound are at the forefront of strategies to overcome these resistance mechanisms.

One key strategy involves the development of "extended spectrum pleuromutilins" (ESPs). nih.gov These are novel derivatives, often created through modifications facilitated by intermediates like this compound, that are designed to evade efflux pumps or possess enhanced ability to permeate the Gram-negative outer membrane. Research has shown that certain modifications to the pleuromutilin core can partially overcome efflux and increase activity against Enterobacteriaceae. nih.gov

Another approach is the co-administration of a pleuromutilin derivative with an efflux pump inhibitor (EPI). Studies have demonstrated that the minimum inhibitory concentration (MIC) values of pleuromutilins against E. coli are significantly reduced in the presence of EPIs like PAβN. nih.gov This suggests that hybrid molecules, synthesized from this compound, that incorporate both a pleuromutilin pharmacophore and an EPI moiety could represent a viable strategy to combat Gram-negative pathogens. The development of such conjugates aims to deliver the antibiotic and the resistance-breaking agent to the bacterial cell simultaneously.

Repurposing and New Therapeutic Indications (e.g., Antimalarial Activity)

The chemical scaffold of pleuromutilin, made accessible for modification via intermediates like this compound, offers opportunities for repurposing this class of compounds for new therapeutic indications beyond bacterial infections. An exciting and unexpected discovery has been the identification of antimalarial activity in certain pleuromutilin derivatives. vt.edu

This serendipitous finding has opened a new avenue of research focused on developing pleuromutilin-based antimalarials. vt.edu The ability to readily synthesize a diverse library of derivatives from this compound is crucial for structure-activity relationship (SAR) studies aimed at optimizing the antimalarial potency and selectivity of these compounds. The goal is to identify derivatives with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, while minimizing toxicity to human cells. This repurposing strategy could provide a new class of drugs to combat a major global health threat, particularly in the face of growing resistance to current antimalarial therapies.

Advanced Computational Approaches in Pleuromutilin Drug Design

The development of novel pleuromutilin derivatives from this compound is increasingly being guided by advanced computational methods. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are proving to be invaluable tools for the rational design of more potent and selective antibiotics. mdpi.comnih.gov

QSAR models are used to establish a mathematical relationship between the chemical structure of pleuromutilin derivatives and their antibacterial activity. By analyzing a dataset of existing derivatives, these models can predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for chemical synthesis and biological testing. mdpi.comnih.gov This in silico screening significantly accelerates the drug discovery process.

Molecular docking studies provide insights into the binding interactions between pleuromutilin derivatives and their target, the bacterial 50S ribosomal subunit. researchgate.net By visualizing how different chemical modifications at the C-22 position, introduced via this compound, affect the binding affinity and orientation within the ribosomal binding pocket, researchers can rationally design derivatives with improved target engagement. These computational approaches help in understanding the structural basis for antibacterial activity and guide the synthesis of derivatives with enhanced potency. researchgate.net

| Computational Method | Application in Pleuromutilin Drug Design | Key Outcomes |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the antibacterial activity of novel pleuromutilin derivatives based on their chemical structure. | Prioritization of synthetic targets, acceleration of the drug discovery process. |

| Molecular Docking | Simulating the binding of pleuromutilin derivatives to the bacterial 50S ribosomal subunit. | Understanding structure-activity relationships, rational design of more potent derivatives. |

Role of Pleuromutilins in Combating the Global Antimicrobial Resistance (AMR) Crisis

Derivatives of this compound are poised to play a crucial role in the global fight against antimicrobial resistance (AMR). vt.edu The unique mechanism of action of pleuromutilins, which involves binding to a distinct site on the bacterial ribosome, means that they often lack cross-resistance with other major antibiotic classes. nih.gov This makes them valuable therapeutic options for treating infections caused by multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The continued development of new pleuromutilin derivatives is essential to stay ahead of emerging resistance. The low frequency of spontaneous resistance development to pleuromutilins is another significant advantage. nih.gov The versatility of this compound as a synthetic intermediate allows for the continuous generation of novel compounds that can be evaluated for their efficacy against contemporary resistant pathogens. As the AMR crisis deepens, the pleuromutilin class of antibiotics, expanded and diversified through synthetic chemistry enabled by intermediates like this compound, represents a vital component of our therapeutic arsenal.

| Feature of Pleuromutilins | Relevance to AMR Crisis |

| Unique Mechanism of Action | Lack of cross-resistance with other antibiotic classes. |

| Activity Against Resistant Pathogens | Effective against multidrug-resistant bacteria like MRSA. |

| Low Propensity for Resistance | Slower emergence of bacterial resistance. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.